molecular formula C16H15ClN2O3 B14609878 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate CAS No. 58586-49-5

4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate

Cat. No.: B14609878
CAS No.: 58586-49-5
M. Wt: 318.75 g/mol
InChI Key: QTNINIQSUPSNEI-UHFFFAOYSA-N
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Description

4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes. Its molecular formula is C16H15ClN2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate typically involves the diazotization of 4-methoxyaniline followed by a coupling reaction with phenyl 3-chloropropanoate. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate.

    Diazotization: 4-methoxyaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with phenyl 3-chloropropanoate in an alkaline medium to form the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large reactors are used to carry out the diazotization and coupling reactions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group (-N=N-) leads to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate has several applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate involves its interaction with molecular targets through the azo group. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include:

    Photochemical Reactions: Absorption of light leads to the cleavage of the azo bond, forming reactive radicals.

    Interaction with Biomolecules: The reactive intermediates can interact with proteins, nucleic acids, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate can be compared with other azo compounds such as:

    Azobenzene: Similar in structure but lacks the methoxy and chloropropanoate groups.

    Methyl Orange: A commonly used azo dye with different substituents on the aromatic rings.

    Disperse Orange 1: Another azo dye used in textile industry with different substituents.

Uniqueness

The presence of the methoxy group and the chloropropanoate ester makes this compound unique in terms of its chemical reactivity and applications. These functional groups influence its solubility, stability, and interaction with other molecules, making it suitable for specific applications in dyeing and research.

Properties

CAS No.

58586-49-5

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

[4-[(4-methoxyphenyl)diazenyl]phenyl] 3-chloropropanoate

InChI

InChI=1S/C16H15ClN2O3/c1-21-14-6-2-12(3-7-14)18-19-13-4-8-15(9-5-13)22-16(20)10-11-17/h2-9H,10-11H2,1H3

InChI Key

QTNINIQSUPSNEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCCl

Origin of Product

United States

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